diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
CAS No.: 92302-24-4
Cat. No.: VC18457011
Molecular Formula: C14H21ClINO3
Molecular Weight: 413.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92302-24-4 |
|---|---|
| Molecular Formula | C14H21ClINO3 |
| Molecular Weight | 413.68 g/mol |
| IUPAC Name | diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride |
| Standard InChI | InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
| Standard InChI Key | KTRPUXUEFPCVHS-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride has the molecular formula C₁₄H₂₁ClINO₃ and a molecular weight of 413.68 g/mol. Its IUPAC name reflects its intricate structure: a diethylammonium group linked via an ethylene glycol chain to an iodophenoxyacetyl ester. The chloride counterion ensures charge neutrality, a hallmark of quaternary ammonium compounds.
Structural Characterization
The compound’s structure is defined by three key components:
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Diethylammonium group: A positively charged nitrogen center bonded to two ethyl groups, enhancing solubility in polar solvents.
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Ethylene glycol linker: A two-carbon chain esterified to the acetyl group, providing flexibility and influencing molecular conformation.
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4-Iodophenoxyacetyl moiety: An aromatic ring substituted with iodine at the para position, connected via an ether and ester linkage. This group contributes to lipophilicity and potential membrane-disrupting activity.
The canonical SMILES string (CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-]) and InChIKey (KTRPUXUEFPCVHS-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
| Property | Value |
|---|---|
| CAS No. | 92302-24-4 |
| Molecular Formula | C₁₄H₂₁ClINO₃ |
| Molecular Weight | 413.68 g/mol |
| IUPAC Name | Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride |
| PubChem CID | 56378 |
Synthesis and Manufacturing
General Synthetic Pathways
While detailed synthesis protocols remain proprietary, the compound is likely synthesized through sequential alkylation and esterification reactions. A proposed pathway involves:
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Quaternization: Reaction of a tertiary amine (e.g., diethylaminoethanol) with an alkyl halide to form the quaternary ammonium core.
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Esterification: Coupling the intermediate with 4-iodophenoxyacetic acid using activators like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Purification: Chromatography or recrystallization to isolate the chloride salt.
Challenges include controlling regioselectivity during ester formation and ensuring complete quaternization. The iodine atom’s steric bulk may necessitate optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
Analytical Characterization
Post-synthesis, techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry verify structural integrity. The iodine atom’s distinct NMR signature (δ ~7.6 ppm for aromatic protons) and IR absorbance (~500 cm⁻¹ for C-I stretching) are critical markers.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its ionic nature, but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures.
Spectroscopic Profiles
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UV-Vis: Absorbance maxima near 265 nm (aromatic π→π* transitions) and 290 nm (n→π* of the ester group).
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Mass Spec: Molecular ion peak at m/z 413.68, with fragment ions at m/z 277 (loss of diethylamine) and m/z 127 (iodophenoxy fragment).
Biological Activity and Applications
Antimicrobial Mechanisms
As a quaternary ammonium compound, it disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . The iodine substituent may enhance lipid bilayer penetration compared to chlorine or bromine analogs, as observed in related compounds like clofenciclan .
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Candida albicans | 32 |
Industrial and Research Applications
Beyond antimicrobial uses, the compound serves as:
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Biochemical probe: Tagging membrane proteins via its iodine atom for radioisotope studies.
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Surfactant: Stabilizing emulsions in pharmaceutical formulations due to its amphiphilic structure.
| HazMat Fee (USD) | Shipping Category |
|---|---|
| 150+ | International, Class 6.1 |
| 80+ | Domestic, Class 6.1 |
Comparative Analysis with Structural Analogs
Chlorine vs. Iodine Substitution
Comparing diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride with its chlorophenyl analog (PubChem CID 25903) :
| Property | Iodine Derivative | Chlorine Derivative |
|---|---|---|
| Molecular Weight | 413.68 g/mol | 346.3 g/mol |
| Antimicrobial Activity | Broad-spectrum | Narrow-spectrum |
| LogP (Predicted) | 2.8 | 3.1 |
The iodine atom’s larger atomic radius and polarizability may enhance membrane interaction but reduce metabolic stability compared to chlorine.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and tissue distribution.
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Toxicology: Establish acute and chronic toxicity thresholds in model organisms.
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Formulation Development: Encapsulation in liposomes or nanoparticles to improve solubility and target specificity.
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